molecular formula C9H16N2O B3033243 (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol CAS No. 1007542-28-0

(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

Cat. No.: B3033243
CAS No.: 1007542-28-0
M. Wt: 168.24 g/mol
InChI Key: XWPPUYBELYXWHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group at the first position, two methyl groups at the third and fifth positions, and a methanol group at the fourth position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with isopropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with formaldehyde to introduce the methanol group at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: The major products include (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)aldehyde and (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)carboxylic acid.

    Reduction: The major products include (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methane.

    Substitution: The major products include halogenated derivatives such as (1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)bromide.

Scientific Research Applications

(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and ligands for metal complexes.

    Biology: The compound is used in the study of enzyme inhibition and as a probe for biological assays.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    (3,5-Dimethyl-1H-pyrazol-4-yl)methanol: Lacks the isopropyl group, resulting in different reactivity and binding properties.

    (1-Isopropyl-3-methyl-1H-pyrazol-5-amine): Contains an amine group instead of a methanol group, leading to different chemical and biological activities.

    (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol: The position of the isopropyl and methyl groups is different, affecting the compound’s overall properties.

Uniqueness

(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the isopropyl, methyl, and methanol groups on the pyrazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-6(2)11-8(4)9(5-12)7(3)10-11/h6,12H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPPUYBELYXWHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Reactant of Route 2
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Reactant of Route 5
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
(1-Isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.